

In Vitro Discovery of PF-06815345 Hydrochloride: A Technical Overview

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Compound of Interest		
Compound Name:	PF-06815345 hydrochloride	
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Abstract

PF-06815345 hydrochloride is an orally active small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of low-density lipoprotein cholesterol (LDL-C) levels. This technical guide provides a comprehensive overview of the in vitro discovery and characterization of PF-06815345, focusing on its mechanism of action, biochemical potency, and cellular activity. Detailed experimental methodologies for key assays are provided, along with visual representations of the relevant biological pathways and experimental workflows.

Introduction to PCSK9 and its Role in Cholesterol Homeostasis

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1][2] Primarily synthesized in the liver, PCSK9 is secreted into the bloodstream where it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.

[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating low-density lipoprotein cholesterol (LDL-C).[2]

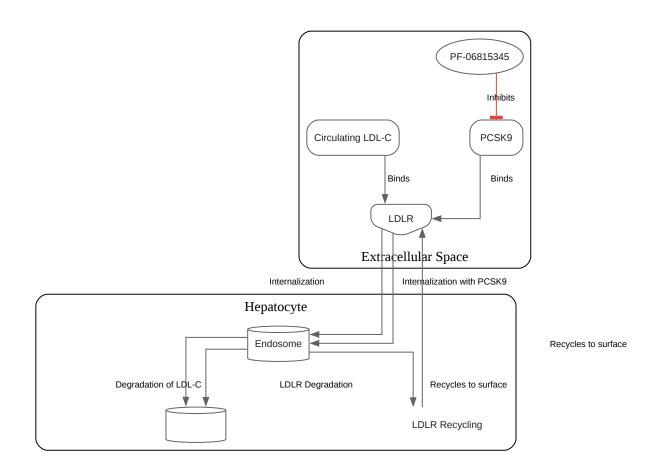


Inhibition of the PCSK9-LDLR interaction is a clinically validated therapeutic strategy for lowering LDL-C levels. By preventing PCSK9-mediated degradation of the LDLR, more receptors are recycled to the hepatocyte surface, leading to increased clearance of LDL-C from the circulation.[1][2] PF-06815345 has been identified as a potent inhibitor of PCSK9.[4]

Mechanism of Action of PF-06815345

PF-06815345 acts as an inhibitor of PCSK9. While the precise binding site and mode of inhibition are not extensively detailed in publicly available literature, it is understood to interfere with the function of PCSK9, preventing it from binding to the LDLR. This disruption of the PCSK9-LDLR interaction spares the LDLR from degradation, leading to its recycling to the cell surface and enhanced clearance of LDL-C.





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Caption: PCSK9 Signaling Pathway and Point of Inhibition.

Quantitative In Vitro Data

The primary in vitro potency of PF-06815345 has been characterized by its half-maximal inhibitory concentration (IC50) against PCSK9.

Parameter	Value	Assay Type	Reference
IC50	13.4 µM	Biochemical Assay	[4]



Note: Further quantitative data such as binding affinity (Kd) and selectivity against other proteases are not publicly available.

Experimental Protocols

The following sections describe generalized protocols for the types of in vitro assays typically used to characterize small molecule inhibitors of PCSK9. The specific parameters for the characterization of PF-06815345 may have varied.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This assay is commonly used to measure the binding affinity of an inhibitor to its target protein in a high-throughput format.

Principle: TR-FRET technology relies on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., XL665) when they are in close proximity. In the context of a PCSK9 binding assay, one binding partner (e.g., PCSK9) is labeled with the donor and the other (e.g., a labeled ligand or antibody that binds to a different epitope) is labeled with the acceptor. When these two partners bind, energy transfer occurs, producing a FRET signal. A test compound that inhibits this interaction will disrupt the proximity of the donor and acceptor, leading to a decrease in the FRET signal.

Methodology:

- Reagent Preparation:
 - Assay Buffer: A suitable buffer (e.g., PBS with 0.1% BSA).
 - Recombinant human PCSK9 labeled with a donor fluorophore.
 - A binding partner (e.g., labeled LDLR-EGF-A domain or a specific antibody) labeled with an acceptor fluorophore.
 - Test compound (PF-06815345) serially diluted in assay buffer.
- Assay Procedure:



- Add a fixed concentration of the donor-labeled PCSK9 to the wells of a low-volume 384well plate.
- Add the serially diluted test compound.
- Add a fixed concentration of the acceptor-labeled binding partner to initiate the binding reaction.
- Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.

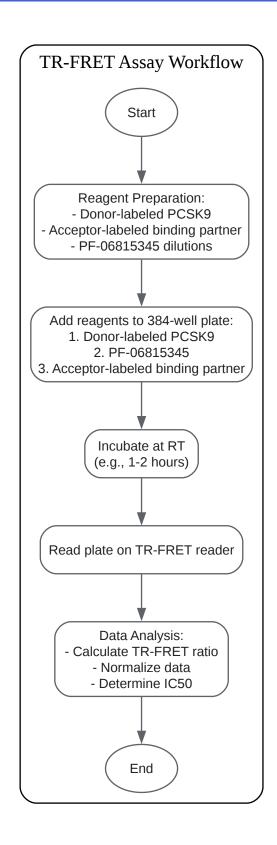
Data Acquisition:

- Read the plate on a TR-FRET-compatible plate reader, exciting the donor and measuring emission from both the donor and acceptor at specific wavelengths.
- The TR-FRET signal is typically calculated as the ratio of the acceptor emission to the donor emission.

Data Analysis:

- The data is normalized to controls (no inhibitor for 100% binding and a high concentration of a known inhibitor or no PCSK9 for 0% binding).
- The normalized data is then plotted against the logarithm of the inhibitor concentration,
 and the IC50 value is determined by fitting the data to a four-parameter logistic equation.





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Caption: Workflow for a TR-FRET based PCSK9 binding assay.



Cellular Assay: LDL Uptake in HepG2 Cells

This assay assesses the ability of a compound to rescue PCSK9-mediated inhibition of LDL uptake in a relevant cell line.

Principle: HepG2 cells, a human hepatoma cell line, endogenously express the LDLR. When these cells are incubated with fluorescently labeled LDL, the uptake of LDL can be quantified by measuring the fluorescence intensity. Co-incubation with recombinant PCSK9 leads to a reduction in LDL uptake due to LDLR degradation. An effective PCSK9 inhibitor, like PF-06815345, will prevent the PCSK9-induced decrease in LDL uptake.

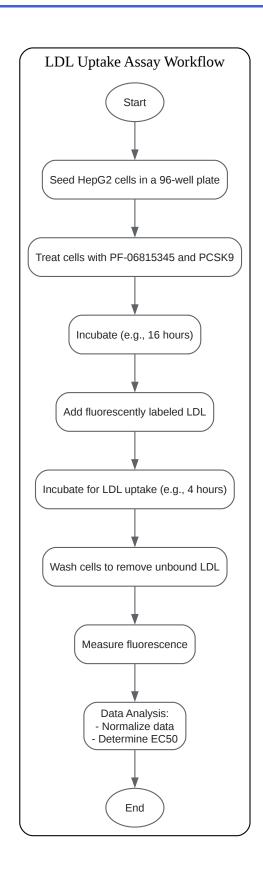
Methodology:

- · Cell Culture:
 - Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) until they reach a desired confluency.
 - Seed the cells into a 96-well, black, clear-bottom plate and allow them to adhere overnight.
- Compound and PCSK9 Treatment:
 - The next day, replace the culture medium with a serum-free medium.
 - Prepare serial dilutions of the test compound (PF-06815345) in serum-free medium.
 - Add the diluted compound to the cells, followed by a fixed concentration of recombinant human PCSK9.
 - Include appropriate controls: cells with vehicle only (maximal LDL uptake) and cells with PCSK9 and vehicle (inhibited LDL uptake).
 - Incubate the cells for a period that allows for PCSK9-mediated LDLR degradation (e.g., 16 hours).
- LDL Uptake:



- After the incubation period, add fluorescently labeled LDL (e.g., BODIPY-LDL) to all wells.
- Incubate for a further period to allow for LDL uptake (e.g., 4 hours).
- Fluorescence Quantification:
 - Wash the cells with PBS to remove any unbound fluorescent LDL.
 - Add PBS or a suitable lysis buffer to the wells.
 - Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis:
 - The fluorescence signal is proportional to the amount of LDL taken up by the cells.
 - The data is normalized to the control wells, and the EC50 value (the concentration of the compound that restores 50% of the LDL uptake inhibited by PCSK9) is calculated.





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Caption: Workflow for a cell-based LDL uptake assay.



Conclusion

The in vitro discovery of **PF-06815345 hydrochloride** has identified it as a potent small molecule inhibitor of PCSK9. Biochemical assays have established its inhibitory activity with an IC50 of 13.4 µM.[4] Cell-based assays, such as the LDL uptake assay in HepG2 cells, are crucial for confirming the compound's mechanism of action in a more physiologically relevant context. The methodologies described in this guide represent standard approaches for the in vitro characterization of PCSK9 inhibitors and provide a framework for the evaluation of novel therapeutic candidates in this class. While a Phase 1 clinical trial for PF-06815345 was initiated, it was later discontinued for strategic reasons not related to safety or efficacy.

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